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Compound of Interest

Compound Name: 1,3,5-Trichlorobenzene

Cat. No.: B151690 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicological profile of

1,3,5-trichlorobenzene (1,3,5-TCB). Designed for researchers, scientists, and drug

development professionals, this document synthesizes available data on the toxicokinetics,

acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental

effects of this persistent environmental contaminant. Detailed experimental methodologies for

key toxicological assays are provided, and critical signaling pathways potentially involved in its

mechanism of action are visualized. All quantitative data are presented in clearly structured

tables for ease of reference and comparison.

Executive Summary
1,3,5-Trichlorobenzene is a synthetic organochlorine compound that, while less common than

its 1,2,4-isomer, poses a significant environmental and health concern due to its persistence

and potential for bioaccumulation. Toxicological data, primarily from animal studies, indicate

that the liver, kidneys, and thyroid are principal target organs. While not extensively studied for

carcinogenicity, evidence from related compounds suggests a need for cautious handling and

thorough risk assessment. This guide aims to consolidate the current understanding of 1,3,5-

TCB's toxicological properties to inform further research and safety evaluations.
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While human toxicokinetic data for 1,3,5-trichlorobenzene is not available, animal studies

indicate that it is readily absorbed through the gastrointestinal tract following oral exposure.[1]

Information on absorption via inhalation or dermal contact is limited. Following absorption,

1,3,5-TCB is distributed to various tissues, with a potential for accumulation in adipose tissue

due to its lipophilic nature.

Metabolism of 1,3,5-trichlorobenzene is thought to occur primarily in the liver, involving the

cytochrome P450 monooxygenase system. The metabolic pathway is hypothesized to proceed

through the formation of an arene oxide intermediate, which can then be converted to various

phenolic metabolites. These metabolites can be further conjugated with glutathione or

glucuronic acid to facilitate excretion, primarily in the urine.[2] It is important to note that

reactive metabolites may be formed during this process, which can covalently bind to cellular

macromolecules, including DNA and proteins, contributing to its toxicity.[3]

Acute and Subchronic Toxicity
Acute Toxicity
Acute exposure to 1,3,5-trichlorobenzene can lead to a range of toxic effects, with lethality

observed at high doses. The primary route of acute toxicity data is oral exposure in animal

models.

Table 1: Acute Oral and Dermal Toxicity of 1,3,5-Trichlorobenzene

Species Route Parameter Value Reference

Rat (Sprague-

Dawley)
Oral LD50 800 mg/kg [4]

Mouse (ICR) Oral LD50

3350 mg/kg

(male), 3402

mg/kg (female)

[2]

Rabbit Dermal Irritation
Mild (500

mg/24H)

Rabbit Eye Irritation Mild (100 mg)
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Subchronic Toxicity
Repeated exposure to 1,3,5-trichlorobenzene over a longer duration has been shown to

induce target organ toxicity, particularly affecting the liver, kidneys, and thyroid.

A 13-week feeding study in rats demonstrated that dietary administration of 1,3,5-TCB resulted

in increased relative liver and kidney weights at the highest dose levels.[5] Histopathological

changes were observed in the liver and thyroid of male rats at 1,000 ppm, and moderate renal

changes were also noted in males at this concentration.[5] The no-observed-adverse-effect

level (NOAEL) from this study was determined to be 100 ppm in the diet, corresponding to

approximately 7.6-7.8 mg/kg body weight/day.[5]

In a subchronic inhalation study, male and female rats were exposed to 1,3,5-
trichlorobenzene vapors for 6 hours daily, 5 days a week, for 13 weeks.[6] The primary

treatment-related effects were squamous metaplasia and hyperplasia in the respiratory

epithelium of the nasal passages in high-dose rats.[6]

Table 2: Subchronic Toxicity of 1,3,5-Trichlorobenzene
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Species Route Duration NOAEL LOAEL
Effects
Observed
at LOAEL

Referenc
e

Rat
Oral

(dietary)
13 weeks

100 ppm

(~7.7

mg/kg/day)

1000 ppm

Increased

liver and

kidney

weights;

histological

changes in

liver,

thyroid,

and

kidneys

(males)

[5]

Rat Inhalation 13 weeks 100 mg/m³
1000

mg/m³

Squamous

metaplasia

and

hyperplasia

in nasal

passages

[6]

Genotoxicity and Carcinogenicity
Genotoxicity
The genotoxic potential of 1,3,5-trichlorobenzene has been evaluated in a limited number of

in vitro and in vivo assays. The available data suggest that it is not mutagenic in the Ames test

(Salmonella typhimurium) with or without metabolic activation.[7] However, there is some

indication that chlorinated benzenes, in general, may have clastogenic potential, meaning they

can cause structural damage to chromosomes.

Table 3: Genotoxicity of 1,3,5-Trichlorobenzene
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Assay Test System
Metabolic
Activation

Result Reference

Ames Test

Salmonella

typhimurium

TA100

With and without

S9
Negative

Drosophila Sex-

Linked

Recessive Lethal

Test

Drosophila

melanogaster
- Negative [7]

Carcinogenicity
There is a significant lack of data regarding the carcinogenic potential of 1,3,5-
trichlorobenzene in humans or animals.[8] Long-term carcinogenicity studies specifically for

this isomer have not been identified in the reviewed literature. Due to the limited information,

regulatory agencies have not classified 1,3,5-trichlorobenzene with respect to its human

carcinogenicity.[8] However, the carcinogenic potential of the related isomer, 1,2,4-

trichlorobenzene, which has been shown to induce liver tumors in mice, raises concerns.

Reproductive and Developmental Toxicity
Data on the reproductive and developmental toxicity of 1,3,5-trichlorobenzene are also

limited. In a developmental toxicity study in rats, no significant effects on fetal development

were observed at doses up to 600 mg/kg/day administered during gestation.[2] However, due

to the lack of comprehensive multi-generational studies, a definitive conclusion on its

reproductive toxicity cannot be made.

Mechanisms of Toxicity and Signaling Pathways
The precise molecular mechanisms underlying the toxicity of 1,3,5-trichlorobenzene are not

fully elucidated. However, evidence from studies on related chlorinated benzenes suggests

several potential pathways.

Oxidative Stress and Mitochondrial Dysfunction
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A key proposed mechanism of toxicity for chlorinated benzenes is the induction of oxidative

stress.[9] Metabolism of 1,3,5-TCB by cytochrome P450 enzymes can lead to the formation of

reactive oxygen species (ROS), which can damage cellular components such as lipids,

proteins, and DNA.

Furthermore, trichlorobenzenes may act as uncouplers of mitochondrial oxidative

phosphorylation.[3] This disruption of the mitochondrial membrane potential can lead to a

decrease in ATP production and further enhancement of ROS generation, ultimately

contributing to cellular dysfunction and apoptosis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://pubs.acs.org/doi/abs/10.1021/pr1005718
https://pubmed.ncbi.nlm.nih.gov/18645721/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hypothesized Mechanism of 1,3,5-TCB-Induced Mitochondrial Dysfunction
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Caption: Hypothesized pathway of 1,3,5-TCB-induced mitochondrial dysfunction and

apoptosis.

Inflammatory Signaling Pathways
Studies on chlorobenzene have shown activation of the nuclear factor-kappa B (NF-κB) and

p38 mitogen-activated protein kinase (MAPK) signaling pathways in lung epithelial cells.[3]

These pathways are critical regulators of inflammation. It is plausible that 1,3,5-TCB could also

trigger inflammatory responses through similar mechanisms, contributing to tissue damage in

target organs.
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Caption: Potential inflammatory signaling pathways activated by 1,3,5-TCB.

Experimental Protocols
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This section provides an overview of the methodologies for key toxicological experiments

relevant to the assessment of 1,3,5-trichlorobenzene. These are based on standardized

guidelines, such as those from the Organisation for Economic Co-operation and Development

(OECD).

Acute Oral Toxicity (OECD 423: Acute Toxic Class
Method)

Principle: A stepwise procedure using a small number of animals to classify a substance into

a toxicity class based on mortality.

Test Animals: Typically rats, of a single sex (usually females).

Procedure:

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000

mg/kg).

A group of three animals is dosed with the starting dose.

The outcome (mortality or survival) determines the next step:

If mortality occurs, the next lower dose is used for the next group of three animals.

If no mortality occurs, the next higher dose is used.

Animals are observed for up to 14 days for signs of toxicity and mortality.

Body weight is recorded at the start and end of the observation period.

A gross necropsy is performed on all animals at the end of the study.

Endpoint: The toxicity class of the substance.
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Experimental Workflow for Acute Oral Toxicity (OECD 423)
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Caption: Workflow for the OECD 423 acute oral toxicity test.
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Subchronic Oral Toxicity (OECD 408: Repeated Dose 90-
Day Oral Toxicity Study in Rodents)

Principle: To characterize the toxicity of a substance following repeated oral administration

for 90 days.

Test Animals: Typically rats, with at least 10 animals of each sex per dose group.

Procedure:

At least three dose levels and a control group are used.

The test substance is administered daily for 90 days, either by gavage, in the diet, or in

drinking water.

Animals are observed daily for clinical signs of toxicity.

Body weight and food/water consumption are measured weekly.

Hematology and clinical chemistry parameters are analyzed at termination.

A comprehensive gross necropsy is performed on all animals.

Organs are weighed, and tissues are collected for histopathological examination.

Endpoints: NOAEL, LOAEL, target organs, and characterization of toxic effects.

Bacterial Reverse Mutation Test (Ames Test; OECD 471)
Principle: To detect gene mutations induced by a substance using strains of Salmonella

typhimurium and Escherichia coli that are auxotrophic for histidine and tryptophan,

respectively.

Test System: Multiple strains of bacteria with different mutation types.

Procedure:
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The test is conducted with and without a metabolic activation system (S9 fraction from rat

liver).

The bacterial strains are exposed to the test substance at several concentrations.

The bacteria are plated on a minimal medium that lacks the required amino acid.

After incubation, the number of revertant colonies (those that have mutated back to being

able to synthesize the amino acid) is counted.

Endpoint: A substance is considered mutagenic if it causes a concentration-related increase

in the number of revertant colonies.

In Vivo Mammalian Erythrocyte Micronucleus Test
(OECD 474)

Principle: To detect damage to chromosomes or the mitotic apparatus by observing the

formation of micronuclei in developing erythrocytes.

Test Animals: Typically mice or rats.

Procedure:

Animals are exposed to the test substance, usually on two or more occasions.

Bone marrow or peripheral blood is collected at appropriate time points after the last

administration.

The cells are stained, and the frequency of micronucleated polychromatic erythrocytes

(immature red blood cells) is determined.

Endpoint: A significant increase in the frequency of micronucleated cells in treated animals

compared to controls indicates clastogenic or aneugenic activity.

Conclusion and Future Directions
The toxicological profile of 1,3,5-trichlorobenzene reveals it to be a compound of moderate

acute toxicity, with the liver, kidneys, and thyroid as primary target organs following subchronic
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exposure. Significant data gaps exist, particularly concerning its carcinogenic potential and the

specific molecular signaling pathways involved in its toxicity. While extrapolation from related

chlorinated benzenes provides valuable hypotheses, further research is imperative to

definitively characterize the risk posed by 1,3,5-TCB. Future studies should focus on long-term

carcinogenicity bioassays and mechanistic investigations to elucidate the signaling cascades

that are disrupted by this compound. A more complete understanding of its toxicological

properties is essential for accurate risk assessment and the development of appropriate

regulatory guidelines.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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